OncoFAP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OncoFAP is a small organic ligand with ultra-high affinity for the fibroblast activation protein, a cell surface antigen abundantly expressed in the microenvironment of the majority of solid human cancers of epithelial origin . This compound has shown significant potential in targeting fibroblast activation protein for both diagnostic and therapeutic applications in oncology .
Preparation Methods
OncoFAP can be synthesized through various chemical routes. One common method involves the use of automated radiolabeling procedures with commercially available synthesis modules . The preparation of this compound-based radiopharmaceuticals involves the use of gallium-68, lutetium-177, and aluminum-fluoride-18 . These procedures ensure high radiochemical yields and excellent stability, retaining high affinity for fibroblast activation protein .
Chemical Reactions Analysis
OncoFAP undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can be modified with various substituents to enhance its targeting capabilities.
Radiolabeling Reactions: This compound can be radiolabeled with isotopes such as gallium-68, lutetium-177, and fluorine-18 for imaging and therapeutic purposes.
Cleavage Reactions: In the tumor microenvironment, proteases cleave the linker in this compound conjugates, releasing the active cytotoxic payload.
Common reagents used in these reactions include gallium chloride, lutetium chloride, and aluminum fluoride . The major products formed from these reactions are radiolabeled this compound derivatives, which are used for imaging and therapeutic applications .
Scientific Research Applications
OncoFAP has a wide range of scientific research applications:
Cancer Imaging: This compound-based radiopharmaceuticals are used for positron emission tomography (PET) imaging of fibroblast activation protein-positive tumors.
Cancer Therapy: This compound conjugates with cytotoxic payloads, such as monomethyl auristatin E, are used for targeted cancer therapy.
Tumor Targeting: This compound derivatives are used to deliver therapeutic agents specifically to tumor sites, minimizing off-target effects.
Biological Research: This compound is used in preclinical studies to investigate the role of fibroblast activation protein in tumor biology and to develop new therapeutic strategies.
Mechanism of Action
OncoFAP exerts its effects by binding with high affinity to fibroblast activation protein on the surface of cancer-associated fibroblasts . This binding facilitates the targeted delivery of therapeutic agents to the tumor microenvironment . The molecular targets involved include fibroblast activation protein and various proteases that cleave the linker in this compound conjugates, releasing the active cytotoxic payload .
Comparison with Similar Compounds
OncoFAP is unique due to its ultra-high affinity for fibroblast activation protein and its ability to selectively target fibroblast activation protein-positive tumors . Similar compounds include:
FAPI-04: Another fibroblast activation protein-targeting ligand used for PET imaging.
FAPI-46: A fibroblast activation protein-targeting ligand with potential therapeutic applications.
Bithis compound: A derivative of this compound with enhanced tumor uptake and residence time.
This compound stands out due to its superior tumor-targeting performance and its versatility in both diagnostic and therapeutic applications .
Properties
Molecular Formula |
C21H19F2N5O5 |
---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
4-[[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-8-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C21H19F2N5O5/c22-21(23)8-12(9-24)28(11-21)17(30)10-26-20(33)14-6-7-25-19-13(14)2-1-3-15(19)27-16(29)4-5-18(31)32/h1-3,6-7,12H,4-5,8,10-11H2,(H,26,33)(H,27,29)(H,31,32)/t12-/m0/s1 |
InChI Key |
PNRJDKPIARNTNM-LBPRGKRZSA-N |
Isomeric SMILES |
C1[C@H](N(CC1(F)F)C(=O)CNC(=O)C2=C3C=CC=C(C3=NC=C2)NC(=O)CCC(=O)O)C#N |
Canonical SMILES |
C1C(N(CC1(F)F)C(=O)CNC(=O)C2=C3C=CC=C(C3=NC=C2)NC(=O)CCC(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.